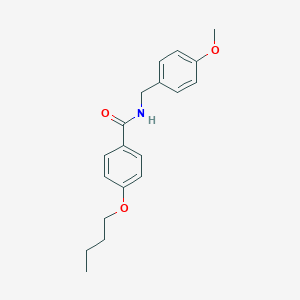

4-butoxy-N-(4-methoxybenzyl)benzamide

説明

4-Butoxy-N-(4-methoxybenzyl)benzamide (referred to here as Compound A) is a benzamide derivative featuring a 4-butoxyphenyl group linked to an amide nitrogen, which is further substituted with a 4-methoxybenzyl moiety. This compound has garnered attention due to its role as a selective agonist for Formyl Peptide Receptor 2 (FPR2), a G-protein-coupled receptor implicated in inflammatory responses and immune regulation .

Synthesis:

Compound A is synthesized via multi-step protocols involving condensation reactions. For example, in one method, 4-butoxybenzoic acid is activated as an acid chloride and coupled with 4-methoxybenzylamine under basic conditions (e.g., triethylamine or DMAP), followed by purification via silica gel chromatography . Yields typically range from 60–85%, depending on reaction optimization (e.g., solvent choice, temperature) .

特性

分子式 |

C19H23NO3 |

|---|---|

分子量 |

313.4g/mol |

IUPAC名 |

4-butoxy-N-[(4-methoxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C19H23NO3/c1-3-4-13-23-18-11-7-16(8-12-18)19(21)20-14-15-5-9-17(22-2)10-6-15/h5-12H,3-4,13-14H2,1-2H3,(H,20,21) |

InChIキー |

QKTBWMJSUJYSGF-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |

正規SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Pharmacological Profiles

Table 1: Structural and Functional Comparison of Compound A with Analogs

Key Observations :

Impact of R2 Substituents on Target Selectivity :

- Compound A’s 4-methoxybenzyl group confers FPR2 selectivity, whereas fluorophenyl substituents (VU0040237, VU0357121) shift activity to mGluR5 .

- The benzimidazolyl-phenyl group in the antitumor analog enhances π-π stacking interactions with kinase targets, suggesting divergent therapeutic applications .

Potency Trends :

- VU0357121 (EC50 = 33 nM) exhibits ~40-fold higher mGluR5 potency than VU0040237, attributed to enhanced hydrophobic interactions from 2,4-difluorophenyl substitution .

- Compound A’s moderate FPR2 activity (EC50 ~100–300 nM) may reflect suboptimal receptor-ligand packing compared to peptide agonists like WKYMVm .

Physicochemical Properties :

- LogP Values : Compound A (calculated LogP ~4.5) is more lipophilic than VU0357121 (LogP ~3.8), influencing blood-brain barrier permeability and in vivo distribution .

- Solubility : The 4-methoxybenzyl group in Compound A reduces aqueous solubility compared to analogs with smaller R2 groups (e.g., phenylethyl) .

Key Observations :

- Amide Coupling Efficiency : Compound A’s synthesis benefits from high-yielding amide bond formation (~85% in optimized conditions), whereas benzimidazole-containing analogs require multi-step sequences with lower overall yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。